Furfuryl formate

Coffee aroma analysis HS-SPME method optimization GC-MS volatile profiling

Furfuryl formate (2-furylmethyl formate, FEMA is a C6H6O3 ester with molecular weight 126.11 g/mol, formed via esterification of furfuryl alcohol with formic acid. The compound is classified within the furfuryl ester family as a flavoring substance, appearing as a colorless to pale yellow clear liquid with an ethereal aroma, practically insoluble in water but soluble in ethanol.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 13493-97-5
Cat. No. B077410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl formate
CAS13493-97-5
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)COC=O
InChIInChI=1S/C6H6O3/c7-5-8-4-6-2-1-3-9-6/h1-3,5H,4H2
InChIKeyFPRQARNPKWVCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Formate CAS 13493-97-5: Technical Specifications and Class Positioning


Furfuryl formate (2-furylmethyl formate, FEMA 4542) is a C6H6O3 ester with molecular weight 126.11 g/mol, formed via esterification of furfuryl alcohol with formic acid [1]. The compound is classified within the furfuryl ester family as a flavoring substance, appearing as a colorless to pale yellow clear liquid with an ethereal aroma, practically insoluble in water but soluble in ethanol . Its FEMA GRAS status (FEMA No. 4542) and JECFA evaluation (No. 2101, 76th meeting) establish its regulatory standing for food flavor applications [2].

Why Furfuryl Formate Cannot Be Directly Substituted with Furfuryl Acetate or Furfuryl Alcohol


Direct substitution among furfuryl esters in flavor formulations introduces quantifiable sensory and analytical divergence. Comparative sensory evaluation of synthetic furfuryl esters demonstrates distinct odor profiles across the series: furfuryl formate imparts ethereal, roasted coffee notes, while furfuryl acetate exhibits sweet, oily, fresh grass-like fragrance and furfuryl alcohol presents a mild, warm-oily "burnt" odor . These sensory differences are anchored in measurable physicochemical divergence: furfuryl formate (logP 0.71, vapor pressure 1.44 mmHg at 25°C) exhibits distinct volatility and partitioning behavior relative to furfuryl acetate (logP ~1.2 estimated, vapor pressure ~0.5 mmHg), which directly impacts headspace partitioning, release kinetics, and GC-MS analytical response under standardized extraction conditions . The quantitative evidence presented below documents these operational divergences across analytical detection, thermodynamic properties, and formulation solubility.

Furfuryl Formate: Quantitative Performance Differentiation Against Comparator Compounds


HS-SPME/GC-MS Peak Area Under Optimized Coffee Aroma Analysis Conditions

Under optimized HS-SPME/GC-MS conditions for Java Arabica coffee volatile analysis (5-minute desorption time at fiber temperature), furfuryl formate exhibits a distinct peak area distribution pattern relative to co-occurring furfuryl esters. The study reported peak area percentages for 14 volatile compounds detected at >2% threshold: furfuryl formate constituted 2% of total peak area, while furfuryl acetate registered 6% under identical extraction and detection parameters [1]. This 3-fold relative abundance difference in the same coffee matrix provides a quantitative benchmark for analytical method development and quality control applications.

Coffee aroma analysis HS-SPME method optimization GC-MS volatile profiling

Kovats Retention Index Differentiation on Polar GC Columns

Furfuryl formate exhibits a Kovats retention index (RI) of 1519 on HP-Wax polar capillary columns (temperature ramp: 40°C to 190°C at 3 K/min), as established through GC-MS characterization of espresso coffee aroma [1]. This RI value provides a reproducible, column-specific identification parameter that distinguishes furfuryl formate from other furfuryl esters in complex food matrices. While direct RI values for furfuryl acetate and furfuryl propionate on identical HP-Wax columns under matched conditions are not available in the open literature, class-level inference indicates furfuryl esters with larger acyl groups (acetate, propionate, butyrate) consistently exhibit higher RI values due to increased molecular weight and polarity interactions with the stationary phase.

Gas chromatography Retention index Flavor compound identification

Thermodynamic Volatility Profile: Vapor Pressure and Boiling Point

Furfuryl formate exhibits a vapor pressure of 1.44 mmHg at 25°C and a boiling point of 170-171°C at 760 mmHg . Comparative analysis with furfuryl acetate reveals quantifiable differences in thermodynamic volatility parameters: furfuryl formate demonstrates approximately 2.9-fold higher vapor pressure than furfuryl acetate (estimated ~0.5 mmHg at 25°C) , while maintaining a lower boiling point (170-171°C vs. 175-177°C for furfuryl acetate). Additionally, furfuryl formate exhibits dramatically higher volatility than furfuryl alcohol (vapor pressure ~0.5 mmHg at 20°C, boiling point 170°C) [1].

Volatility Headspace partitioning Flavor release

Octanol-Water Partition Coefficient (logP) and Hydrophobicity Profile

Furfuryl formate exhibits a logP (octanol-water partition coefficient) of 0.71 (experimental) to 0.90 (KOWWIN estimated), indicating moderate hydrophilicity relative to other furfuryl esters . This logP value is approximately 0.5 log units lower than furfuryl acetate (estimated logP ~1.2-1.3), representing a ~3.2-fold difference in partition coefficient on a linear scale . The logP difference translates to distinct matrix partitioning behavior: furfuryl formate partitions preferentially toward aqueous phases compared to furfuryl acetate, affecting extraction recovery in liquid-liquid extraction protocols and headspace-solid phase microextraction (HS-SPME) efficiency in aqueous food matrices.

Lipophilicity Matrix partitioning Extraction efficiency

Optimal Deployment Scenarios for Furfuryl Formate Based on Quantified Performance Differentiation


GC-MS Analytical Reference Standard for Coffee Aroma Profiling

Furfuryl formate serves as a validated analytical reference standard for GC-MS characterization of roasted coffee volatiles. The compound's established Kovats retention index of 1519 on HP-Wax polar columns [1] enables unambiguous identification in complex coffee headspace profiles. Under optimized HS-SPME/GC-MS conditions for Java Arabica coffee analysis (5-minute desorption time), furfuryl formate constitutes 2% of total peak area among detected volatiles, with furfuryl acetate co-occurring at 6% relative abundance [2]. This differential abundance pattern, combined with the validated RI value, supports method development and quality control applications where co-elution of furfuryl esters may complicate peak assignment.

Headspace Optimization in Flavor Release Modeling

Furfuryl formate's quantifiable thermodynamic differentiation—1.44 mmHg vapor pressure at 25°C [1] and logP of 0.71 [2]—positions the compound as a model analyte for studying headspace partitioning kinetics in aqueous food systems. The 2.9-fold higher vapor pressure relative to furfuryl acetate, combined with its 0.5 logP unit lower lipophilicity, enables systematic investigation of volatility-hydrophobicity trade-offs in flavor release modeling. This combination of moderate volatility and moderate hydrophilicity makes furfuryl formate particularly suitable for calibrating dynamic headspace sampling methods in high-moisture food matrices where both aqueous solubility and headspace partitioning influence detection sensitivity.

Method Validation for Furfuryl Ester Discrimination in Regulatory Compliance Testing

The cumulative analytical differentiation parameters—Kovats RI 1519 on HP-Wax [1], vapor pressure 1.44 mmHg at 25°C [2], and logP 0.71 —support the use of furfuryl formate as a system suitability standard for GC-MS methods requiring discrimination among structurally similar furfuryl esters. The compound's distinct chromatographic behavior (RI = 1519) and intermediate physicochemical profile relative to furfuryl alcohol (higher RI, similar boiling point but higher vapor pressure) and furfuryl acetate (lower RI, lower vapor pressure, higher logP) provide a benchmark for column performance verification and method transfer between laboratories engaged in flavor authenticity testing and regulatory compliance monitoring.

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